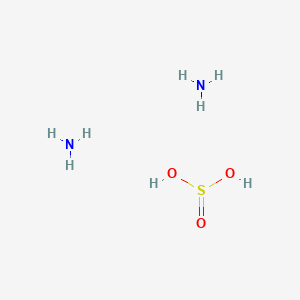

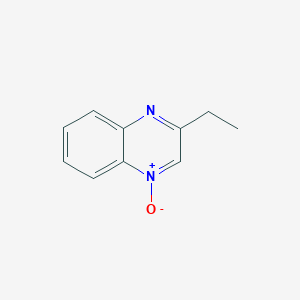

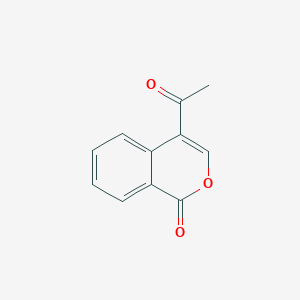

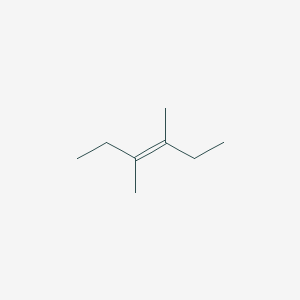

![molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1](/img/structure/B97152.png)

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, also known as ethoxzolamide, is a sulfonamide derivative that is widely used in the pharmaceutical industry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Ethoxzolamide has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.

Aplicaciones Científicas De Investigación

Inhibitor of Cytosolic Phospholipase A2α

The compound has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, a key step in the formation of inflammatory mediators. Inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .

Structural Modification for Increased Potency

The compound has been structurally modified to increase its enzyme inhibitory potency . Replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl and differently substituted phenyl moieties did not lead to a significant increase in activity .

Synthesis of 4-Sulfamoylbenzoyl Chloride and Isocyanate Derivatives

4-Sulfamoylbenzoic acid, a related compound, is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives . It is possible that “4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid” could be used in a similar manner.

Esterification of Alcohols

4-Sulfamoylbenzoic acid can be used in the esterification of alcohols . Given the structural similarity, “4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid” might also be used for this purpose.

Organic Synthesis

The compound is a crosslinking reagent used widely in organic synthesis . It could be used to create complex molecules with multiple functional groups.

Research and Development

The compound is available from suppliers for scientific research needs . This suggests that it is being used in various research and development applications.

Propiedades

IUPAC Name |

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFUNYMSRKMAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368231 |

Source

|

| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

CAS RN |

18813-87-1 |

Source

|

| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)